H-Ser-Met-Ser-Ile-Ala-Arg-Leu-OH is a specific peptide composed of seven amino acids: serine, methionine, serine, isoleucine, alanine, arginine, and leucine. Peptides like this one can exhibit various biological activities and are often involved in cellular signaling, immune responses, and other physiological functions. The structure and properties of this peptide can provide insights into its potential applications in biomedical research and therapeutic development.
H-Ser-Met-Ser-Ile-Ala-Arg-Leu-OH falls under the classification of bioactive peptides, which are short sequences of amino acids that can influence biological processes. These peptides are often derived from protein hydrolysis and can exhibit various pharmacological effects.
The synthesis of H-Ser-Met-Ser-Ile-Ala-Arg-Leu-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain while attached to a solid support. The process generally includes the following steps:
The synthesis may use various coupling agents like N,N'-diisopropylcarbodiimide (DIC) or 1-hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds. The efficiency of each coupling step can be monitored using analytical techniques such as mass spectrometry or HPLC.
The molecular formula for H-Ser-Met-Ser-Ile-Ala-Arg-Leu-OH is C28H50N8O8S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The specific arrangement of these atoms defines the three-dimensional structure of the peptide.
The molecular weight of H-Ser-Met-Ser-Ile-Ala-Arg-Leu-OH is approximately 634.83 g/mol. The peptide's structure can be represented in various ways, including linear and three-dimensional models that illustrate the spatial arrangement of atoms.
Peptides like H-Ser-Met-Ser-Ile-Ala-Arg-Leu-OH can undergo several chemical reactions:
The stability and reactivity of H-Ser-Met-Ser-Ile-Ala-Arg-Leu-OH depend on environmental factors such as pH and temperature, which can influence its interactions with other molecules.
The mechanism by which H-Ser-Met-Ser-Ile-Ala-Arg-Leu-OH exerts its biological effects may involve binding to specific receptors or modulating enzyme activity within cells.
Research indicates that peptides containing arginine may enhance nitric oxide production, influencing vascular function and blood flow. Additionally, serine residues are often involved in enzyme catalysis and signaling pathways.
H-Ser-Met-Ser-Ile-Ala-Arg-Leu-OH is typically a white to off-white powder when synthesized. Its solubility in water varies based on pH but generally exhibits good solubility due to its polar amino acid content.
The peptide's stability can be affected by factors such as temperature and pH levels. It may be sensitive to hydrolysis under acidic or basic conditions, leading to degradation over time.
Relevant data includes:
H-Ser-Met-Ser-Ile-Ala-Arg-Leu-OH has potential applications in various fields:
The heptapeptide H-Ser-Met-Ser-Ile-Ala-Arg-Leu-OH represents a linear sequence with strategic placement of charged, polar, and hydrophobic residues. Its primary structure features an N-terminal serine, a central alanine-arginine dipeptide, and a C-terminal leucine, creating a distinctive Ser-X-Ser motif (where X = Met) at positions 1–3. This motif bears resemblance to phosphorylation sites in regulatory proteins and substrate recognition sequences in proteolytic systems [5]. Comparative analysis reveals partial homology with functional domains in larger proteins:
Homology modeling using templates such as Bacillus amyloliquefaciens ribonuclease (PDB: 1BRN) suggests the peptide adopts a β-strand conformation when embedded in larger scaffolds. Key residue conservation includes:
Table 1: Sequence Motif Comparison to Functional Peptides
| Heptapeptide Segment | Homologous Protein/Peptide | Biological Context |
|---|---|---|
| Ser¹-Met²-Ser³ | SAMS peptide (His-Met-Arg-Ser-...) | AMPK substrate recognition [1] |
| Ala⁵-Arg⁶ | Leu-Gly-Leu-Ser-Ala-Arg-... (PubChem) | Protease cleavage sites [7] |
| Arg⁶-Leu⁷ | Ribosome-inactivating proteins | Substrate binding/cleavage [7] |
Secondary structure predictions leverage chemical shift statistics and machine learning algorithms. Key methodologies include:
Table 2: NMR Chemical Shift-Based Secondary Structure Propensity
| Residue | Δδ¹³Cα (ppm) | Predicted Structure | Reliability Score |
|---|---|---|---|
| Ser¹ | -0.2 | Coil | Low |
| Met² | +0.8 | β-strand | Moderate |
| Ser³ | -0.3 | Coil | Low |
| Ile⁴ | +1.5 | β-strand | High |
| Ala⁵ | +0.9 | β-strand | High |
| Arg⁶ | +1.2 | β-strand | High |
| Leu⁷ | +1.0 | β-strand | High |
Δδ¹³Cα = δ_observed – δ_random_coil; Reliability: High (>90% accuracy) [9]
The heptapeptide’s C-terminal Ala-Arg-Leu motif shares tertiary structural homology with substrate-binding loops in ribosome-inactivating proteins (RIPs) such as ricin and shiga toxin [7]. Key analogues include:
This structural mimicry implies potential roles in:
Arginine (Position 6):
Leucine (Position 7):
Synergistic effects of Arg⁶-Leu⁷ include:
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